(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine
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Overview
Description
(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 2,4-dimethoxybenzaldehyde and (1-phenylcyclopentyl)methylamine under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups or the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce secondary amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine is unique due to its specific structural features, such as the presence of the 2,4-dimethoxyphenyl group and the (1-phenylcyclopentyl)methyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other Schiff bases .
Properties
Molecular Formula |
C21H25NO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanimine |
InChI |
InChI=1S/C21H25NO2/c1-23-19-11-10-17(20(14-19)24-2)15-22-16-21(12-6-7-13-21)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13,16H2,1-2H3 |
InChI Key |
ZPSLJTNCHNQLDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NCC2(CCCC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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